2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid
Description
2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid is a substituted propanoic acid derivative characterized by a cyano (-CN) group at the β-carbon and a 3,4-dimethoxyphenyl moiety at the γ-carbon. This compound belongs to the phenylpropanoic acid family, which is notable for its structural versatility and applications in medicinal chemistry, agrochemicals, and materials science.
Applications may include use as an intermediate in drug synthesis or as a reference standard in metabolomic studies, given its structural similarity to other phenylpropanoic acids analyzed in antioxidant research .
Properties
IUPAC Name |
2-cyano-3-(3,4-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-10-4-3-8(6-11(10)17-2)5-9(7-13)12(14)15/h3-4,6,9H,5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZDZTIKRNEPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C#N)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564377 | |
| Record name | 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55502-61-9 | |
| Record name | α-Cyano-3,4-dimethoxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55502-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Knoevenagel Condensation with Malononitrile
The most widely reported route involves Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and malononitrile or cyanoacetic acid. A 2025 study demonstrated that tetrabutylammonium (TBA) amino acid ionic liquids (AAILs) in aqueous media enhance reaction efficiency. For example, using 5 mol% TBA-L-leucine at 50°C yielded 88% product within 30 minutes. Comparative data reveals solvent-free conditions further improve atom economy, though with longer reaction times (Table 1).
Table 1: Knoevenagel Condensation Optimization
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TBA-L-leucine | H₂O | 50 | 0.5 | 88 |
| Unmodified L-leucine | H₂O | 50 | 0.5 | 9 |
| None | Neat | 25 | 24 | 65 |
This method’s selectivity arises from the ionic liquid’s dual role as base and phase-transfer catalyst, deprotonating malononitrile and facilitating aldehyde activation.
Borane-Mediated Reduction of Cyano Precursors
Alternative approaches begin with 3-(3,4-dimethoxyphenyl)propanoic acid derivatives. In one protocol, borane-dimethyl sulfide (BH₃·DMS) in tetrahydrofuran (THF) reduces the carboxylic acid to the alcohol, which is subsequently oxidized and cyanated. A 2020 study achieved 92% yield using BH₃·DMS at 0°C for 4 hours under nitrogen. However, this multi-step sequence introduces complexity, requiring rigorous purification after each stage.
Key reaction steps :
Direct Cyanation of Propanoic Acid Derivatives
Patent YU47907B discloses a route starting from 3,4-dimethoxyphenylacetaldehyde, reacting it with alkali metal cyanides and ammonium chloride in aqueous NH₃. The intermediate nitrile is hydrolyzed to the target acid under acidic conditions. While this method avoids harsh solvents, competitive imine formation can reduce yields (~48%).
Coupling Reactions with Cyanobenzothiazoles
A niche method involves coupling 3-(3,4-dimethoxyphenyl)propanoic acid with 2-amino-6-iodobenzothiazole using O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N-ethyl-N,N-diisopropylamine (DIPEA) in DMF. This route, yielding 48%, is less favored due to stoichiometric reagent use and lower efficiency.
Mechanistic Insights and Byproduct Analysis
The Knoevenagel mechanism proceeds via deprotonation of the active methylene group (e.g., malononitrile) to form an enolate, which attacks the electrophilic aldehyde. Tetrabutylammonium ions stabilize the transition state, mitigating side reactions like aldol condensation. In contrast, borane reductions follow a Lewis acid-mediated pathway, where BH₃ coordinates to the carbonyl oxygen, enabling hydride transfer.
Common byproducts include:
- Aldol adducts : From uncontrolled aldehyde self-condensation.
- Over-reduced alcohols : Due to excess borane in reduction steps.
Optimization Strategies
Solvent Selection
Polar aprotic solvents (DMF, THF) enhance borane reactivity but require anhydrous conditions. Water, when used with AAILs, offers environmental and cost benefits without compromising yield.
Catalytic Systems
Temperature and Time
Knoevenagel reactions plateau at 50°C, while borane reductions require strict low-temperature control (0–5°C) to prevent over-reduction.
Industrial Scalability and Challenges
Scaling the Knoevenagel method necessitates efficient AAIL recovery, achieved via aqueous extraction. Borane-based routes face safety challenges due to pyrophoric reagents, necessitating specialized infrastructure. Patent YU47907B’s aqueous-organic biphasic system simplifies workup but struggles with emulsion formation.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Cyano Group Impact: The presence of the cyano group in the target compound distinguishes it from non-cyano analogs like 3-(3,4-dimethoxyphenyl)propanoic acid. This group increases molecular polarity and may enhance interactions with biological targets (e.g., enzymes) due to its electron-withdrawing nature.
Backbone Variations: Unlike benzoic acid derivatives (e.g., 3,4-dimethoxybenzoic acid), the propanoic acid backbone provides greater conformational flexibility, which could influence binding affinity in pharmacological contexts .
Ester vs. Acid: The ester derivative (2-Ethylhexyl α-cyano-3,4-dimethoxycinnamate) exhibits higher lipophilicity (molecular weight: 345.43 g/mol) compared to the target compound, making it more suitable for applications requiring lipid solubility, such as sunscreen formulations .
Physicochemical and Analytical Comparisons
- MRM Detection: In metabolomic studies, 3-(3,4-dimethoxyphenyl)propanoic acid is detected via MRM transition 209 > 150, while caffeic acid uses 179 > 135. The cyano group in the target compound would likely alter its ionization efficiency, necessitating optimized MS/MS parameters for quantification .
- Thermal Stability: The absence of a propenoic acid double bond (cf. caffeic acid) may improve thermal stability, as unsaturated bonds often contribute to degradation under high temperatures .
- Acidity: The pKa of the target compound’s carboxylic acid group is expected to be ~4–5, similar to other propanoic acids. However, the electron-withdrawing cyano group may slightly lower the pKa compared to non-cyano analogs (e.g., 3-(3,4-dimethoxyphenyl)propanoic acid) .
Biological Activity
2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid, a compound with significant potential in biological research, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, applications in scientific research, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₂H₁₃NO₄
- Molecular Weight : 235.239 g/mol
The presence of a cyano group and methoxyphenyl moiety contributes to its reactivity and interaction with biological targets.
The biological activity of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid primarily involves:
- Enzyme Inhibition : The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on enzymes or proteins. This interaction modulates enzyme activity, which can lead to various biochemical effects such as inhibition of metabolic pathways or signaling cascades.
- Protein Interactions : The methoxyphenyl group facilitates π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity towards certain molecular targets.
1. Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity , potentially scavenging free radicals and protecting cells from oxidative stress. This property is crucial in mitigating cellular damage associated with various diseases.
2. Anti-inflammatory Effects
Studies suggest that 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid may possess anti-inflammatory properties , making it a candidate for therapeutic applications in inflammatory conditions.
3. Anticancer Activity
Preliminary investigations have shown that derivatives of this compound can inhibit cancer cell proliferation. The structural characteristics of similar compounds suggest potential use in cancer therapy by targeting specific pathways involved in tumor growth and metastasis .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study examining the anticancer effects of structurally similar compounds found that they significantly reduced tumor volume in xenograft models. The mechanism involved the inhibition of key signaling pathways responsible for cell proliferation and survival, suggesting that 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid could have similar effects .
Applications in Scientific Research
2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid serves as a valuable building block in organic synthesis, particularly for developing more complex molecules with potential therapeutic applications. Its role in enzyme studies further underscores its importance in biochemistry and pharmacology .
Q & A
Q. Table 1: Hypothetical Reaction Optimization (Based on Analogous Systems)
| Parameter | Condition 1 | Condition 2 | Optimal Condition | Yield (%) |
|---|---|---|---|---|
| Catalyst | Piperidine | NH4OAc | Piperidine | 72 |
| Solvent | DMF | Ethanol | DMF | 68 |
| Temperature (°C) | 80 | 100 | 90 | 75 |
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm the methoxy groups (δ 3.8–4.0 ppm) and cyano group (C≡N stretch at ~2200 cm in IR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 250.0845 for CHNO) .
- HPLC-PDA : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) assesses purity (>98%) .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Answer:
- Standardized assays : Reproduce experiments using identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid as an analog) .
- Orthogonal validation : Combine enzyme inhibition assays (e.g., COX-2) with molecular docking studies to confirm binding affinities .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 3-(3,4-dihydroxyphenyl)propanoic acid’s antioxidant activity) to identify substituent-specific trends .
Advanced: What computational strategies optimize reaction design for derivatives of this compound?
Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in cyano group reactions .
- Machine learning : Train models on datasets of substituted propanoic acids to predict reaction yields under varying conditions (e.g., solvent polarity, catalyst load) .
- Pathway screening : Algorithms like artificial force-induced reaction (AFIR) identify energetically favorable pathways for functionalizing the dimethoxyphenyl moiety .
Advanced: How do structural modifications (e.g., methoxy vs. hydroxy groups) impact biological activity?
Answer:
- Comparative bioassays : Replace methoxy groups with hydroxy groups to assess changes in antioxidant capacity (e.g., DPPH radical scavenging assays) .
- LogP analysis : Measure partition coefficients to correlate lipophilicity (enhanced by methoxy groups) with membrane permeability .
- SAR studies : Use 3D-QSAR models to map electronic effects of substituents on receptor binding (e.g., estrogen receptor modulation) .
Basic: What are the stability considerations for storing 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid?
Answer:
- Storage conditions : Keep at −20°C in amber vials to prevent photodegradation of the cyano group .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the nitrile to carboxylic acid .
- pH stability : Avoid alkaline conditions (>pH 8) to prevent demethylation of methoxy groups .
Advanced: How can researchers address low solubility in aqueous buffers for in vitro studies?
Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- pH adjustment : Ionize the carboxylic acid group by preparing sodium salts (pH 7.4 PBS buffer) .
- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) for controlled delivery .
Advanced: What analytical methods validate the compound’s purity for pharmacological studies?
Answer:
- DSC/TGA : Differential scanning calorimetry (DSC) confirms melting point (hypothetical range: 145–150°C), while thermogravimetric analysis (TGA) detects decomposition .
- Chiral HPLC : Resolves enantiomers if synthetic routes introduce stereocenters (e.g., using a Chiralpak AD-H column) .
- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 57.83%, N: 5.62%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
